5-Bromothiophene-2-carbaldehyde
Overview
Description
5-Bromothiophene-2-carbaldehyde is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based compounds. Its bromine substituent at the 5-position makes it a versatile reagent for further chemical transformations, particularly in palladium-catalyzed coupling reactions.
Synthesis Analysis
The synthesis of derivatives of 5-bromothiophene-2-carbaldehyde can be achieved through various methods. One approach involves the unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, leading to the formation of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Another method utilizes palladium-catalyzed direct heteroarylations using esters as blocking groups, which prevents the formation of dimers or oligomers and allows the synthesis of biheteroaryls in high yields . Additionally, the palladium-catalyzed thienylation of allylic alcohols with bromothiophenes has been shown to selectively produce 3-(2'-thienyl)aldehydes or ketones .
Molecular Structure Analysis
The molecular structure of 5-bromothiophene-2-carbaldehyde derivatives can be characterized using various spectroscopic and thermal tools, as well as X-ray single crystal diffraction. Hirshfeld surface analysis and density functional theory (DFT) calculations can provide insights into the intermolecular interactions and electronic properties of these compounds . For instance, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed using these methods, revealing good thermal stability up to 215°C .
Chemical Reactions Analysis
5-Bromothiophene-2-carbaldehyde participates in various chemical reactions. Photochemical synthesis can lead to phenyl-2-thienyl derivatives, with iodine-containing compounds showing higher reactivity and stability under reaction conditions compared to bromine-containing ones . Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid with different arylboronic acids have been employed to synthesize a series of novel thiophene-based derivatives, which exhibited good spasmolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromothiophene-2-carbaldehyde derivatives can be studied through their reactivity descriptors and molecular orbital analyses. DFT calculations can predict the reactivity and stability of these compounds, as well as their potential as nonlinear optical (NLO) materials . The addition-elimination reaction of tetrabromothiophene has been used to synthesize 2,5-dicarbonyl derivatives of 3,4-ethylenedithiothiophene (EDTT), which are precursors for conjugated copolymers and organic semiconductors .
Scientific Research Applications
Organic Synthesis and Photophysical Properties
5-Bromothiophene-2-carbaldehyde has been extensively used in organic synthesis, particularly in the formation of novel compounds with potential applications in various fields. For instance, it was utilized in the synthesis of 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, achieved through Suzuki coupling reactions, showcasing its versatility in creating bithiophene derivatives Chen Pei (2012). Additionally, it served as a precursor in generating fluorescent aryl-substituted thiophene derivatives, highlighting its role in synthesizing functional materials for organic light-emitting diodes Zhaozhe Xu, Mingxin Yu (2011).
Ligand and Complex Formation
5-Bromothiophene-2-carbaldehyde was also instrumental in developing a new N3S2 pentadentate Schiff base ligand. This ligand and its [CuN3S2]2+ complexes exhibited unique physicochemical properties and hinted at potential applications in metal chemotherapy, especially after preliminary DNA-binding studies I. Warad et al. (2020). Another research synthesized a tetradentate N2S2 Schiff base ligand from 5-bromothiophene-2-carbaldehyde, exploring its structural, physicochemical, and thermal properties, along with redox behavior, further underscoring the compound's role in coordination chemistry I. Warad et al. (2017).
Synthesis of Bioactive Compounds and Structural Analysis
Furthermore, 5-Bromothiophene-2-carbaldehyde has been pivotal in synthesizing bioactive compounds and conducting structural and computational studies. For example, it was involved in creating thiophene-based derivatives showing significant spasmolytic activity. These compounds' structural and electronic properties were meticulously analyzed through density functional theory (DFT) calculations, contributing to our understanding of their reactivity and stability N. Rasool et al. (2020). Additionally, its derivative was used in synthesizing 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which were evaluated for their antifungal and antibacterial properties, showcasing the compound's potential in pharmaceutical applications Mayank G. Sharma et al. (2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
5-bromothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVUFQNHLUCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197004 | |
Record name | 5-Bromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-carbaldehyde | |
CAS RN |
4701-17-1 | |
Record name | 5-Bromo-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4701-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiophene-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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